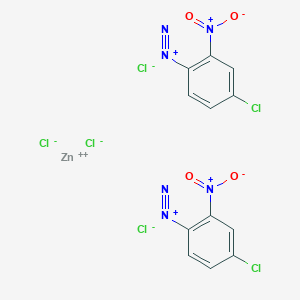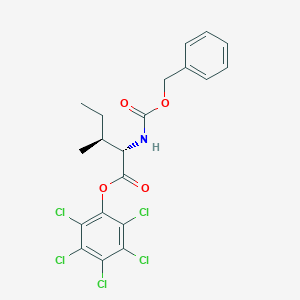
NCDC
Übersicht
Beschreibung
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a chemical compound with the molecular formula C20H14N2O6 and a molecular weight of 378.33 g/mol . It is known for its role as an inhibitor of phospholipase C and its applications in various biochemical assays . This compound is also used in the determination of chymotrypsin and has been studied for its effects on histamine release and inositol trisphosphate production in mast cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NCDC typically involves the reaction of 2-nitro-4-carboxyphenol with N,N-diphenylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 2-nitro-4-carboxyphenol and N,N-diphenylcarbamic acid.
Reduction: 2-amino-4-carboxyphenyl-N,N-diphenylcarbamate.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate has several scientific research applications:
Biochemistry: Used as a specific chromogenic inactivator of chymotrypsin, aiding in the study of protease activity.
Cell Biology: Inhibits anti-IgE-mediated histamine release and inositol trisphosphate production in mast cells, making it useful in allergy research.
Pharmacology: Functions as an inhibitor of phospholipase C, which is involved in various signaling pathways.
Plant Biology: Acts as a plant-growth regulator.
Wirkmechanismus
The mechanism of action of NCDC involves the inhibition of phospholipase C (PLC). By inhibiting PLC, the compound prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition leads to a decrease in intracellular calcium levels and reduced histamine release from mast cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC): Similar in structure and function, used for direct titration of chymotrypsin.
4-(Diphenylcarbamoyloxy)-3-nitrobenzoic acid: Another compound with similar inhibitory effects on phospholipase C.
Uniqueness
2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is unique due to its specific inhibition of phospholipase C and its dual role in both biochemical assays and cell signaling studies. Its ability to inhibit histamine release and inositol trisphosphate production makes it particularly valuable in allergy and immunology research .
Eigenschaften
IUPAC Name |
4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYDAFUTZRAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147200 | |
| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10556-88-4 | |
| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















